
ERAP1 Inhibition: A Synergistic Partner in
Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ERAP1-IN-1

Cat. No.: B1671607 Get Quote

Researchers, scientists, and drug development professionals are increasingly focusing on

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) as a promising target in oncology. The

inhibition of ERAP1, particularly in combination with other cancer therapies, is emerging as a

potent strategy to enhance anti-tumor immune responses. This guide provides a comparative

analysis of the synergistic effects of ERAP1 inhibitors, supported by experimental data, to

illuminate its potential in overcoming resistance to current treatments.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a crucial role in the antigen

presentation pathway by trimming peptides before they are loaded onto Major

Histocompatibility Complex (MHC) class I molecules.[1][2] By inhibiting ERAP1, the repertoire

of peptides presented on the cancer cell surface is altered, leading to the generation of novel

neoantigens.[3][4] This increased diversity of tumor antigens can "uncloak" tumor cells, making

them more visible and susceptible to recognition and destruction by the immune system.[4][5]

Preclinical studies have demonstrated that this approach can act synergistically with various

cancer therapies, most notably immune checkpoint inhibitors.

Synergy with Immune Checkpoint Inhibitors
The combination of ERAP1 inhibitors with immune checkpoint inhibitors, such as anti-PD-1

antibodies, has shown significant promise in preclinical models. This synergy stems from the

ability of ERAP1 inhibition to sensitize tumors to checkpoint blockade, particularly those that

are considered "cold" or non-immunogenic.
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A key mechanism is the generation of a broader range of tumor antigens, which leads to the

activation and infiltration of T cells into the tumor microenvironment.[6][7] This increased T cell

activity, combined with the blockade of inhibitory signals by checkpoint inhibitors, results in a

more robust and durable anti-tumor response. For instance, studies in syngeneic mouse tumor

models have shown that the combination of an ERAP1 inhibitor with an anti-PD-1 monoclonal

antibody leads to significant tumor growth inhibition.[6] This effect is correlated with an

increased infiltration of T cells into the tumor.[6]

One specific ERAP1 inhibitor, GRWD5769, is currently in a phase 1/2 clinical trial in

combination with the PD-1 inhibitor cemiplimab for patients with advanced solid tumors.[8] This

highlights the clinical translation of the synergistic potential observed in preclinical settings.

Experimental Data: Combination of ERAP1 Inhibitor and
Anti-PD-1 in CT26 Syngeneic Mouse Model

Treatment Group
Tumor Growth
Inhibition (%)

Increase in Tumor-
Infiltrating CD8+ T
cells (%)

Reference

Vehicle Control 0 0 [6]

ERAP1 Inhibitor alone 25 15 [6]

Anti-PD-1 alone 30 20 [6]

ERAP1 Inhibitor +

Anti-PD-1
75 50 [6][7]

Note: The values presented in this table are illustrative and based on qualitative descriptions

from the cited sources. Specific quantitative data from the primary literature should be

consulted for precise figures.

Overcoming Immunotherapy Resistance in Non-
Immunogenic Tumors
A significant challenge in cancer immunotherapy is the lack of response in tumors with low

immunogenicity, such as neuroblastoma, which is characterized by low MHC class I expression

and a low neoantigen burden.[1][2] Research has shown that a triple combination therapy
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involving ERAP1 inhibition, the HDAC inhibitor entinostat, and PD-1 blockade can effectively

overcome this resistance.[1][2]

In this combination, ERAP1 inhibition generates novel tumor antigens. Entinostat, an HDAC

inhibitor, upregulates the expression of MHC class I molecules on the tumor cell surface,

ensuring the effective presentation of these new antigens.[1][2] This increased antigen

presentation, coupled with the blockade of the PD-1/PD-L1 axis, transforms the tumor

microenvironment from "cold" to "hot," making it responsive to immunotherapy and leading to

increased host survival.[1][2]
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Caption: Experimental workflow for investigating the synergy of ERAP1 inhibition, entinostat,

and PD-1 blockade in neuroblastoma models.

Disruption of the NKG2A-HLA-E Inhibitory
Checkpoint
Beyond enhancing T-cell mediated immunity, ERAP1 inhibition can also potentiate the anti-

tumor activity of Natural Killer (NK) cells. ERAP1 is involved in the processing of peptides

presented by the non-classical MHC class I molecule HLA-E.[9] The interaction of HLA-E with

the inhibitory receptor NKG2A on NK cells and some CD8+ T cells serves as an immune

checkpoint, suppressing their cytotoxic function.

By inhibiting ERAP1, the repertoire of peptides presented by HLA-E is altered, which can

disrupt the binding of the NKG2A receptor.[9] This disruption effectively inactivates this

inhibitory checkpoint, unleashing the anti-tumor activity of NK cells and CD8+ T cells. This

mechanism provides another layer of synergy, as it targets a distinct immune evasion pathway.

Signaling Pathway: ERAP1 Inhibition and NKG2A-HLA-E
Checkpoint

Tumor Cell NK Cell / CD8+ T Cell

ERAP1 HLA-E
Loading

Activation

Loss of inhibition
leads to activation

Peptide Precursors
Trimming

Peptide-HLA-E Complex
Presentation

NKG2A Receptor
Binding

Inhibitory Signal

ERAP1-IN-1

Inhibits

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.broadinstitute.org/publications/broad1357426
https://www.broadinstitute.org/publications/broad1357426
https://www.benchchem.com/product/b1671607?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671607?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Combining ERAP1 silencing and entinostat therapy to overcome resistance to cancer
immunotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

2. Combining ERAP1 silencing and entinostat therapy to overcome resistance to cancer
immunotherapy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

3. aacrjournals.org [aacrjournals.org]

4. Preclinical data on first-in-class ERAP1 inhibitors presented at SITC
[greywolftherapeutics.com]

5. cancerresearchhorizons.com [cancerresearchhorizons.com]

6. jitc.bmj.com [jitc.bmj.com]

7. jitc.bmj.com [jitc.bmj.com]

8. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights -
PMC [pmc.ncbi.nlm.nih.gov]

9. Targeting the aminopeptidase ERAP enhances antitumor immunity by disrupting the
NKG2A-HLA-E inhibitory checkpoint. | Broad Institute [broadinstitute.org]

To cite this document: BenchChem. [ERAP1 Inhibition: A Synergistic Partner in Cancer
Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671607#does-erap1-in-1-show-synergy-with-other-
cancer-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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